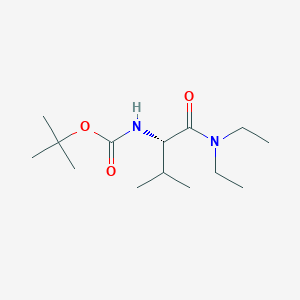
Tert-butyl (S)-(1-(diethylamino)-3-methyl-1-oxobutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (S)-(1-(diethylamino)-3-methyl-1-oxobutan-2-yl)carbamate: is a synthetic organic compound characterized by a complex molecular structure. It finds relevance in various fields due to its chemical properties, which enable it to participate in different types of reactions. It holds potential as a precursor or intermediate in the synthesis of other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Standard Method:
Starting Materials: The synthesis begins with the selection of tert-butyl chloroformate, diethylamine, and a ketone derivative.
Reaction Conditions: The reaction typically occurs under controlled temperature, often in an anhydrous environment to avoid moisture interference.
Procedure: The process involves the nucleophilic substitution of tert-butyl chloroformate by the diethylamine, followed by the addition of the ketone derivative under catalysis to obtain the final product.
Industrial Production Methods:
Batch Processing:
Utilizes larger quantities of starting materials in reaction vessels.
Temperature and pressure control ensure consistency and yield.
Purification processes like recrystallization or chromatography help in obtaining high-purity compounds.
Continuous Flow Processing:
Ensures a steady production rate, beneficial for large-scale operations.
Optimizes reaction times and improves yields.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation:
Common oxidizing agents such as potassium permanganate or chromium trioxide can oxidize it to more complex derivatives.
Conditions typically involve controlled temperature to prevent over-oxidation.
Reduction:
Reduction can be carried out using hydrogenation methods or reducing agents like lithium aluminum hydride.
Yields amine derivatives depending on the reaction specifics.
Substitution:
Undergoes nucleophilic substitution reactions, especially with halides.
Reagents like sodium hydride often facilitate these reactions, leading to modified carbamate derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas in the presence of a palladium catalyst.
Catalysts: Sodium hydride, boron trifluoride.
Solvents: Dichloromethane, toluene, and ethyl acetate to promote solubility and reaction efficiency.
Major Products:
Various derivatives like amines, alcohols, and other functionalized carbamates, resulting from these reactions.
Applications De Recherche Scientifique
Chemistry:
Used as a protecting group in organic synthesis, shielding functional groups during multistep reactions.
Biology:
Acts as a biochemical probe in studies involving enzyme interactions and binding assays.
Medicine:
Potential precursor in the synthesis of pharmaceuticals due to its reactivity and functional versatility.
Industry:
Application in the production of agrochemicals, polymers, and specialty chemicals due to its stability and reactivity.
Mécanisme D'action
Mechanism:
The compound exerts its effects primarily through nucleophilic attack, where the tert-butyl group provides steric hindrance, while the carbamate moiety engages in various interactions.
Molecular Targets and Pathways:
Interacts with enzymes or chemical reagents through covalent bonding or hydrogen bonding, depending on the application.
Comparaison Avec Des Composés Similaires
tert-Butyl Carbamate: A simpler structure with similar protective group properties.
Diethylcarbamazine: Shares diethylamine groups but used primarily in different medicinal applications.
tert-Butyl (S)-2-(diethylamino)-3-phenylpropionate: Similar in structure but with an additional aromatic ring, altering its reactivity and applications.
Uniqueness:
The combination of tert-butyl and diethylamine in the given structure offers unique steric and electronic properties, making it a versatile intermediate in various synthesis pathways.
Tert-butyl (S)-(1-(diethylamino)-3-methyl-1-oxobutan-2-yl)carbamate stands out due to its ability to participate in a range of chemical reactions while providing specificity and efficiency in synthesis applications across multiple fields. Its unique structure and reactivity profile underscore its importance in scientific research and industrial production.
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-1-(diethylamino)-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-8-16(9-2)12(17)11(10(3)4)15-13(18)19-14(5,6)7/h10-11H,8-9H2,1-7H3,(H,15,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTYPCOKXZWLER-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

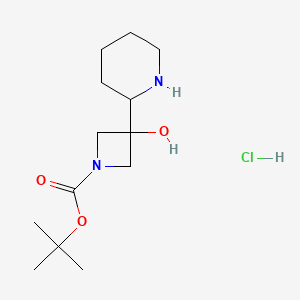
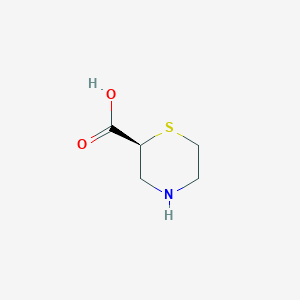
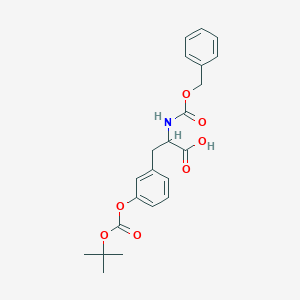

![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15360935.png)

![1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15360947.png)
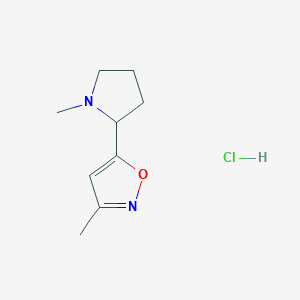
![3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(4-methoxybenzyl)piperidine-2,6-dione](/img/structure/B15360949.png)
![5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride](/img/structure/B15360963.png)
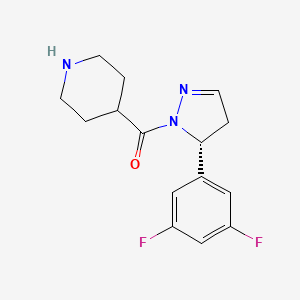
![(2S)-2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid](/img/structure/B15360981.png)

